molecular formula C18H16N2O3 B12280714 4-{[1-(1-Benzofuran-2-carbonyl)azetidin-3-yl]oxy}-2-methylpyridine

4-{[1-(1-Benzofuran-2-carbonyl)azetidin-3-yl]oxy}-2-methylpyridine

Cat. No.: B12280714
M. Wt: 308.3 g/mol
InChI Key: FCQSMYNNMFVTCC-UHFFFAOYSA-N
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Description

4-{[1-(1-Benzofuran-2-carbonyl)azetidin-3-yl]oxy}-2-methylpyridine is a complex organic compound that features a benzofuran moiety, an azetidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(1-Benzofuran-2-carbonyl)azetidin-3-yl]oxy}-2-methylpyridine typically involves multiple steps, including the formation of the benzofuran moiety, the azetidine ring, and the pyridine ring. One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(1-Benzofuran-2-carbonyl)azetidin-3-yl]oxy}-2-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-{[1-(1-Benzofuran-2-carbonyl)azetidin-3-yl]oxy}-2-methylpyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[1-(1-Benzofuran-2-carbonyl)azetidin-3-yl]oxy}-2-methylpyridine involves its interaction with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors, while the azetidine and pyridine rings contribute to the compound’s overall binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and azetidine-containing molecules. Examples include:

Uniqueness

4-{[1-(1-Benzofuran-2-carbonyl)azetidin-3-yl]oxy}-2-methylpyridine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

1-benzofuran-2-yl-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]methanone

InChI

InChI=1S/C18H16N2O3/c1-12-8-14(6-7-19-12)22-15-10-20(11-15)18(21)17-9-13-4-2-3-5-16(13)23-17/h2-9,15H,10-11H2,1H3

InChI Key

FCQSMYNNMFVTCC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)C(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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